molecular formula C21H20Cl3N3O B4943745 2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol

2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol

Cat. No.: B4943745
M. Wt: 436.8 g/mol
InChI Key: JYEMRNVTRGQUKT-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, an imidazo[1,2-a]benzimidazole core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol typically involves multiple steps. One common approach is to start with the preparation of the imidazo[1,2-a]benzimidazole core, followed by the introduction of the trichloroethyl group and other substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]benzimidazole derivatives with different substituents. Examples include:

  • 2,2,2-Trichloroethyl chloroformate
  • 2,2,2-Trichloroethanol
  • 2,2,2-Trichloroethyl carbamate

Uniqueness

What sets 2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol apart is its specific combination of substituents, which may confer unique chemical and biological properties

Properties

IUPAC Name

2,2,2-trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl3N3O/c1-4-26-15-10-12(2)13(3)11-16(15)27-18(19(28)21(22,23)24)17(25-20(26)27)14-8-6-5-7-9-14/h5-11,19,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEMRNVTRGQUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N3C1=NC(=C3C(C(Cl)(Cl)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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